molecular formula C9H9NO4S B8004758 Isoquinoline-5-sulfonic acid hydrate

Isoquinoline-5-sulfonic acid hydrate

Cat. No.: B8004758
M. Wt: 227.24 g/mol
InChI Key: AMEJJLRNILNAKZ-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonic acid hydrate (CAS 1803570-98-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The compound is widely utilized for the structural modification of isoquinoline-containing drugs to enhance their pharmacological profile . Its primary research value lies in its role as a key precursor in the synthesis of sulfonamide derivatives that act as potent inhibitors of protein kinases, such as AKT (Protein Kinase B), which are important targets in oncology and signal transduction studies . For example, isoquinoline-5-sulfonic acid amide derivatives have been patented as specific inhibitors of AKT for the treatment of cancer and viral infections . Furthermore, the related compound KN-62, which also features an isoquinoline-5-sulfonyl group, is a well-known pharmacological tool in biochemical research . This product is intended for research and development purposes only and must be handled by qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-5-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.H2O/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJJLRNILNAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoquinoline-5-sulfonic acid hydrate CAS 1803570-98-0 vs anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

Hydrate (CAS 1803570-98-0) vs. Anhydrous Forms in Pharmaceutical Synthesis

Executive Summary

Isoquinoline-5-sulfonic acid is a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors, most notably Fasudil and Ripasudil . While the anhydrous form (CAS 84-56-0) is the theoretical ideal for stoichiometric reactions, the commercially available raw material is predominantly the hydrate (CAS 1803570-98-0), typically existing as a hemi- or di-hydrate due to the high hygroscopicity of the sulfonic acid moiety.

This guide addresses the operational divergence required when handling the hydrate. Failure to account for crystal water results in the hydrolysis of chlorinating agents (e.g.,


, 

), leading to incomplete conversion, generation of acidic byproducts, and yield erosion in the subsequent sulfonamide formation.
Part 1: Chemical Identity & Solid-State Analysis

The fundamental difference between the two forms lies in their crystal lattice stability and reactivity profile. The sulfonic acid group (


) is strongly polar and forms zwitterions with the isoquinoline nitrogen, creating a high-melting, insoluble lattice that avidly traps water.
Comparative Data Profile
FeatureIsoquinoline-5-sulfonic acid (Hydrate)Isoquinoline-5-sulfonic acid (Anhydrous)
CAS Registry 1803570-98-0 84-56-0
Molecular Formula


Molecular Weight ~227.24 (assuming monohydrate)209.22
Physical State Off-white to yellow crystalline powderWhite crystalline powder (highly hygroscopic)
Solubility Soluble in hot water; poor in non-polar organicsVery poor in non-polar organics
Primary Utility Stable storage form; Commercial supplyReactive intermediate form
Handling Risk Low (Stable)High (Rapidly absorbs atmospheric moisture)
The Zwitterionic Challenge

In the solid state, the proton from the sulfonic acid migrates to the isoquinoline nitrogen. This zwitterionic character (


) results in:
  • High Melting Points: Decomposition often occurs before melting (>300°C).

  • Solubility Issues: Insoluble in standard organic solvents (DCM, Toluene), necessitating heterogeneous reaction conditions or phase transfer catalysis.

Part 2: Impact on Synthetic Workflows (The "Water Penalty")

The primary application of this compound is the conversion to Isoquinoline-5-sulfonyl chloride . This transformation is strictly moisture-sensitive.

When using the hydrate (CAS 1803570-98-0) without prior drying, the crystal water reacts violently with Thionyl Chloride (


), the standard reagent for this transformation.

The Parasitic Reaction:



Consequences:

  • Reagent Consumption: Every mole of water consumes one mole of thionyl chloride.

  • Stoichiometric Drift: If 1.1 equivalents of

    
     are calculated based on the anhydrous MW, but the hydrate is used, the effective reagent concentration drops below 1.0 equivalent, causing stalled conversion.
    
  • Safety: Rapid gas evolution (

    
    ) can pressurize reactors if the addition is too fast.
    
Visualization: The Chlorination Pathway

The following diagram illustrates the divergence in processing the hydrate vs. the anhydrous form.

ChlorinationPathway Hydrate Hydrate (CAS 1803570-98-0) Starting Material Drying Azeotropic Drying (Toluene/Dean-Stark) Hydrate->Drying Removal of xH2O Parasitic Parasitic Reaction (H2O + SOCl2 -> SO2 + HCl) Hydrate->Parasitic Direct Addition (No Drying) Anhydrous Anhydrous Intermediate (Transient) Drying->Anhydrous Yields Dry Solid SOCl2_Reaction Chlorination (SOCl2 + DMF cat.) Anhydrous->SOCl2_Reaction Standard Stoichiometry Product Isoquinoline-5-sulfonyl chloride (Active Electrophile) SOCl2_Reaction->Product Target Synthesis Parasitic->SOCl2_Reaction Reagent Depletion

Figure 1: Synthetic pathway comparison. The red dashed line represents the high-risk direct addition route which consumes reagent and generates gas.

Part 3: Experimental Protocols

These protocols are designed to standardize the use of CAS 1803570-98-0 in drug development pipelines.

Protocol A: Water Content Determination (Mandatory QC)

Before any synthesis, the exact hydration state must be known to calculate the "Effective Molecular Weight" (EMW).

  • Method: Karl Fischer (Volumetric) is preferred over Gravimetric (TGA) due to the high decomposition temperature of the zwitterion, which can mask water loss.

  • Solvent System: Use Methanol/Formamide (2:1) to ensure solubility of the zwitterion during titration.

  • Calculation:

    
    
    Use this EMW for all molar calculations.
    
Protocol B: Azeotropic Drying (The "Gold Standard")

This method removes crystal water without thermal decomposition, preparing the material for chlorination in the same reactor (One-Pot).

Materials:

  • Isoquinoline-5-sulfonic acid hydrate

  • Toluene (Reagent grade)

  • Dean-Stark apparatus

Steps:

  • Charge the reactor with Isoquinoline-5-sulfonic acid hydrate (1.0 eq).

  • Add Toluene (10-15 volumes relative to solid weight).

  • Heat to reflux (110°C) with vigorous stirring. The solid will not dissolve; it forms a slurry.

  • Collect water in the Dean-Stark trap until the distillate is clear and volume remains constant (typically 2-4 hours).

  • Critical Decision:

    • Option 1: Cool and filter under inert atmosphere (Argon) to isolate Anhydrous.

    • Option 2 (Preferred): Cool to 80°C and add Thionyl Chloride directly to the toluene slurry.

Protocol C: Synthesis of Isoquinoline-5-sulfonyl Chloride

Target: Precursor for Fasudil

  • Preparation: Perform Protocol B (Option 2).

  • Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). This forms the Vilsmeier-Haack reagent in situ, essential for activating the sulfonyl group.

  • Chlorination: Add Thionyl Chloride (

    
    ) (1.5 eq based on anhydrous weight) dropwise to the toluene slurry at 75-80°C.
    
    • Note: If Protocol B was skipped, you must increase

      
       to 2.5 eq to account for water consumption.
      
  • Reaction: Reflux for 3-5 hours. Evolution of HCl and SO2 gas will be observed.

  • Endpoint: The slurry typically changes color or consistency (becomes finer) as the sulfonyl chloride is more soluble in hot toluene than the acid.

  • Isolation: Cool to 0-5°C. Filter the precipitate. Wash with cold toluene.

Part 4: Logical Workflow & Decision Making

The following decision tree guides the researcher through the handling process based on the raw material source.

DecisionTree Start Raw Material Received (Isoquinoline-5-sulfonic acid) CheckCAS Check CAS/CoA Start->CheckCAS IsHydrate Is it CAS 1803570-98-0 or Hydrated? CheckCAS->IsHydrate KF_Test Run Karl Fischer Determine % H2O IsHydrate->KF_Test Yes (Hydrate) Proceed Proceed to Chlorination IsHydrate->Proceed No (Anhydrous) Calc_Stoich Adjust Reagent Stoichiometry (+1 eq SOCl2 per mole H2O) KF_Test->Calc_Stoich Route B: Compensation Dry_First Perform Azeotropic Drying KF_Test->Dry_First Route A: Removal Calc_Stoich->Proceed Dry_First->Proceed

Figure 2: Operational decision tree for handling sulfonic acid raw materials.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67664, 5-Isoquinolinesulfonic acid. Retrieved from [Link]

  • U.S. Patent No. 4,678,783 (1987).Isoquinolinesulfonyl derivatives and method of preparing the same. (The foundational patent for Fasudil synthesis describing the chlorination of sulfonic acid).
  • World Intellectual Property Organization (2014).Process for the preparation of Fasudil Hydrochloride. WO2014141286A2. (Detailed industrial protocols for handling the hydrate form).

Solubility & Physicochemical Profiling of Isoquinoline-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Isoquinoline-5-Sulfonic Acid in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

A Technical Guide for Process Optimization in Rho-Kinase Inhibitor Synthesis

Executive Summary

Isoquinoline-5-sulfonic acid (IQSA) is a critical scaffold in the synthesis of isoquinoline-sulfonamide derivatives, most notably Fasudil , a potent Rho-kinase (ROCK) inhibitor. For process chemists, IQSA presents a unique solubility paradox: it possesses a highly polar, zwitterionic character that renders it soluble in aqueous media but stubbornly insoluble in the non-polar organic solvents typically preferred for extraction and workup.

This guide deconstructs the solubility landscape of IQSA, providing a mechanistic understanding of its behavior in water versus organic solvents. It offers actionable protocols for solubility determination and outlines a purification strategy that exploits these solubility differentials to maximize yield and purity.

Physicochemical Basis of Solubility

To control the solubility of IQSA, one must first understand its electronic state. Unlike simple organic acids, IQSA does not exist primarily as a neutral molecule in the solid state.

The Zwitterionic Lattice

IQSA contains both a basic nitrogen (isoquinoline ring, pKa


 5.4) and a strongly acidic sulfonic acid group (pKa 

1.6).[1] In the solid state and neutral aqueous solutions, it exists as a zwitterion (inner salt).
  • Mechanism: The proton from the sulfonic acid migrates to the isoquinoline nitrogen.

  • Consequence: This creates a crystal lattice held together by strong electrostatic forces (Coulombic interactions) rather than weak van der Waals forces.

  • Solubility Rule: To dissolve IQSA, a solvent must have a high dielectric constant (

    
    ) to shield these charges and overcome the high lattice energy (indicated by its melting point >300°C).
    
The Solubility Matrix

The following table summarizes the solubility profile based on polarity and experimental observation.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Protogenic Polar Water High High dielectric constant (

) stabilizes the zwitterion; H-bonding solvates the sulfonate anion.
Polar Aprotic DMSO, DMF Moderate Capable of dipole-dipole interactions, but lacks the H-bond donor capability to fully solvate the sulfonate group efficiently at room temp.
Protogenic Organic Methanol, Ethanol Low to Moderate Solubility increases significantly with temperature. Ideal for recrystallization (antisolvent effect upon cooling).
Non-Polar / Chlorinated DCM, Chloroform, Hexane Insoluble Low dielectric constants cannot overcome the zwitterionic lattice energy. Used to wash away non-polar impurities.

Thermodynamic Insights & Solvation

The dissolution of IQSA is driven by the competition between Lattice Enthalpy (


)  and Solvation Enthalpy (

)
.
  • In Water:

    
    . The hydration shells form rapidly around the 
    
    
    
    and
    
    
    moieties.
  • In Organics (e.g., Dichloromethane):

    
    . The solvent molecules cannot penetrate the electrostatic crystal lattice.
    

Expert Tip: This disparity is the "switch" used in Fasudil synthesis. By converting the sulfonic acid (zwitterion) to the sulfonyl chloride (non-ionic, covalent), you drastically lower the lattice energy, flipping the solubility profile to favor organic solvents like DCM.

Visualization: The Solubility Switch in Drug Synthesis

The following diagram illustrates how solubility properties dictate the workflow for synthesizing Fasudil from IQSA.

Fasudil_Synthesis_Solubility cluster_solubility Solubility Inversion Point IQSA Isoquinoline-5-Sulfonic Acid (Zwitterionic Solid) Reaction Chlorination (SOCl2 + cat. DMF) IQSA->Reaction Soluble in hot SOCl2 IQSC Isoquinoline-5-Sulfonyl Chloride (Covalent / Non-ionic) Reaction->IQSC Conversion to Lipophilic Species Extraction Phase Separation (Water / DCM) IQSC->Extraction Quench in Ice Water/DCM Aqueous_Phase Aqueous Phase (Discard Salts) Extraction->Aqueous_Phase Inorganic Byproducts Organic_Phase Organic Phase (DCM) (Contains Product) Extraction->Organic_Phase Target Soluble in DCM Coupling Coupling with Homopiperazine Organic_Phase->Coupling Anhydrous Conditions Fasudil Fasudil (Final Drug) Coupling->Fasudil

Figure 1: The "Solubility Switch." Transforming the zwitterionic acid to the covalent sulfonyl chloride allows extraction into DCM, leaving inorganic impurities in the water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch of IQSA, as purity levels can affect saturation points.

Reagents: IQSA (dried), HPLC-grade Solvents (Water, MeOH, DCM).

  • Preparation: Weigh approx. 500 mg of IQSA into three separate 20 mL scintillation vials.

  • Solvent Addition: Add 5.0 mL of the target solvent (Water, Methanol, DCM) to each vial.

  • Equilibration:

    • Seal vials and sonicate for 15 minutes at 25°C.

    • Place in a shaker incubator at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

  • Quantification:

    • Evaporate the solvent from a known volume of filtrate (e.g., 2 mL) under vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Antisolvent Recrystallization

Since IQSA is moderately soluble in hot alcohols but insoluble in non-polar solvents, this method yields high-purity crystals.

  • Dissolution: Suspend crude IQSA in Methanol (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 65°C). If the solid does not fully dissolve, add water dropwise (up to 10% v/v) until a clear solution is obtained.

  • Hot Filtration: Filter the hot solution quickly to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Optional: Add Diethyl Ether or Acetone (antisolvent) dropwise until slight turbidity persists.

    • Cool further to 4°C in an ice bath for 2 hours.

  • Isolation: Filter the white crystals and wash with cold acetone. Dry under vacuum at 50°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241599, 5-Isoquinolinesulfonic acid. Retrieved from [Link]

  • Google Patents (2012).CN102603715A - Synthesis and preparation method of fasudil hydrochloride.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Fasudil Hydrochloride from Isoquinoline-5-Sulfonic Acid

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of Fasudil Hydrochloride (HA-1077), a potent Rho-associated kinase (ROCK) inhibitor. Unlike generic literature methods, this guide focuses on process chemistry principles : controlling exotherms, minimizing critical dimer impurities through kinetic control, and utilizing an acid-base "swing" extraction to eliminate the need for chromatographic purification. The protocol begins with the chlorination of isoquinoline-5-sulfonic acid and proceeds through a controlled amidation with homopiperazine, achieving purities exceeding 99.5% (HPLC) suitable for preclinical and clinical development.

Introduction & Therapeutic Context

Fasudil Hydrochloride is a pioneering therapeutic agent approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage. It functions by inhibiting the Rho-kinase (ROCK) pathway, which regulates vascular smooth muscle contraction.[1]

From a synthetic perspective, the molecule presents a classic challenge in nucleophilic substitution: the selective mono-sulfonylation of a diamine (homopiperazine). The primary failure mode in this synthesis is the formation of the Fasudil Dimer (N,N'-bis(isoquinoline-5-sulfonyl)homopiperazine), a difficult-to-remove impurity. This guide presents a strategy to suppress this side reaction through stoichiometry and temperature control.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary unit operations:

  • Activation: Conversion of the zwitterionic sulfonic acid to the electrophilic sulfonyl chloride.

  • Coupling: Nucleophilic attack by homopiperazine under conditions that favor mono-substitution.

Critical Process Parameters (CPPs)
  • Moisture Control (Stage 1): The sulfonyl chloride intermediate is moisture-sensitive. Hydrolysis regenerates the starting material.

  • Stoichiometry (Stage 2): A large excess of homopiperazine (3.0–4.0 equivalents) is strictly required to statistically favor the mono-substituted product (Fasudil) over the dimer.

  • Temperature (Stage 2): Low temperature (<5°C) reduces the reaction rate, allowing for better selectivity.

Visualizing the Pathway

The following diagram illustrates the chemical transformation and the strategic checkpoints.

FasudilSynthesisSMIsoquinoline-5-sulfonic acidInterIsoquinoline-5-sulfonyl chlorideSM->InterActivationReagent1SOCl2 / DMF(Reflux)Reagent1->InterProductBaseFasudil(Free Base)Inter->ProductBaseAmidationImpurityImpurity: Dimer(Bis-sulfonylation)Inter->ImpurityLow Amine Equiv.or High TempReagent2Homopiperazine(Excess, <5°C)Reagent2->ProductBaseFinalFasudil HCl(>99.5% Purity)ProductBase->FinalSalt FormationProductBase->Impurity+ Excess ChlorideReagent3HCl / EtOHReagent3->Final

Figure 1: Synthetic pathway highlighting the critical dimerization impurity pathway.

Detailed Experimental Protocol

Stage 1: Synthesis of Isoquinoline-5-sulfonyl Chloride

Objective: Activate the sulfonic acid.[2][3] Safety: Thionyl chloride (



  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an off-gas scrubber (NaOH trap).

  • Charging: Charge Isoquinoline-5-sulfonic acid (20.9 g, 100 mmol) into the flask.

  • Reagent Addition: Add Thionyl chloride (100 mL) . The starting material will not dissolve immediately.

  • Catalysis: Add Dimethylformamide (DMF, 0.5 mL) dropwise. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (internal temp ~75-80°C). Stir for 4–6 hours.

    • Checkpoint: The suspension should transition to a clearer solution or a fine suspension as the sulfonic acid converts to the chloride.

  • Workup:

    • Cool the mixture to room temperature.

    • Distill off excess thionyl chloride under reduced pressure (vacuum).

    • Resuspend the residue in anhydrous Dichloromethane (DCM, 100 mL) .

    • Optional: If the HCl salt of the chloride is desired, filter the solid.[4] However, using the DCM solution directly in the next step is operationally simpler.

Stage 2: Amidation (Coupling with Homopiperazine)

Objective: Selective formation of Fasudil free base. Critical Control: Temperature must remain <5°C during addition.

  • Preparation of Amine Solution: In a separate 1 L reactor, dissolve Homopiperazine (30.0 g, 300 mmol, 3.0 equiv) in DCM (150 mL) . Cool this solution to 0°C using an ice/salt bath.

  • Controlled Addition: Transfer the Isoquinoline-5-sulfonyl chloride/DCM solution (from Stage 1) into a pressure-equalizing addition funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the homopiperazine solution over 60 minutes.

    • Why? Slow addition ensures the amine is always in huge excess relative to the chloride, preventing the product (Fasudil) from competing for the chloride (which causes dimerization).

  • Completion: After addition, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Quench: Slowly add Water (200 mL) to quench the reaction.

Stage 3: Purification (The Acid-Base Swing)

Objective: Remove neutral impurities and excess homopiperazine without chromatography.

  • Phase Separation: Separate the layers.

    • Organic Layer 1: Contains neutral impurities. Discard.

    • Aqueous Layer 1: Contains Fasudil (protonated), excess Homopiperazine (protonated).

  • pH Adjustment (Basification): Adjust the pH of Aqueous Layer 1 to pH 10–11 using 20% NaOH solution.

    • Chemistry: This deprotonates Fasudil and Homopiperazine.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 100 mL) . Combine the organic extracts.

  • Water Wash (Critical): Wash the combined DCM extracts with Water (3 x 100 mL) .

    • Why? Homopiperazine is highly water-soluble (LogP -1.25) while Fasudil is more lipophilic (LogP ~1.5). These washes aggressively remove the excess homopiperazine.

  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and evaporate to yield Fasudil Free Base  as a pale yellow oil/solid.
    
Stage 4: Salt Formation & Crystallization[6][7]
  • Dissolution: Dissolve the free base in Ethanol (10 volumes) .

  • Acidification: Add concentrated HCl (or ethanolic HCl) dropwise until pH reaches 5.0–6.0.

  • Crystallization: Cool the solution to 0–5°C and stir for 4 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum at 50°C.

Analytical Controls & Specifications

ParameterSpecificationMethodLogic
Appearance White to off-white crystalline powderVisualColored impurities indicate oxidation (N-oxides).
Purity > 99.5%HPLC (C18, MeOH/Buffer)Standard pharmaceutical requirement.
Dimer Impurity < 0.10%HPLCCritical safety limit; difficult to remove if formed.
Water Content < 0.5% (unless hemihydrate)Karl FischerHygroscopicity control.
1H NMR Conforms to structureDMSO-d6Verifies the integrity of the isoquinoline ring.
Process Workflow Diagram

The following diagram details the purification logic, specifically the "Acid-Base Swing" which is the self-validating aspect of this protocol.

WorkupLogicReactionMixReaction Mixture(DCM + Water)Sep1Phase SeparationReactionMix->Sep1Org1Organic Phase(Neutral Impurities)Sep1->Org1DiscardAq1Aqueous Phase(Fasudil-H+ & Homopip-H+)Sep1->Aq1KeepBasifyAdd NaOH to pH 10Aq1->BasifyExtractExtract with DCMBasify->ExtractOrg2DCM Extract(Fasudil Base + Trace Homopip)Extract->Org2Aq2Aqueous Waste(Salts)Extract->Aq2DiscardWashWater Wash (x3)Org2->WashAqWashWash Water(Removes Excess Homopiperazine)Wash->AqWashDiscardFinalOrgClean Organic Phase(Fasudil Base)Wash->FinalOrgProductCrystHCl Salt Formation& CrystallizationFinalOrg->Cryst

Figure 2: Purification workflow utilizing solubility differences to eliminate chromatography.

Troubleshooting & Optimization

  • Issue: High Dimer Content (>0.5%)

    • Cause: Localized high concentration of sulfonyl chloride during addition.

    • Fix: Increase stirring speed (Reynolds number) during addition; dilute the sulfonyl chloride feed further; ensure temperature is strictly <5°C.

  • Issue: Low Yield in Stage 1

    • Cause: Incomplete conversion of sulfonic acid or hydrolysis during workup.

    • Fix: Ensure DMF catalyst is fresh; extend reflux time; ensure all glassware is oven-dried.

  • Issue: Product is Colored (Yellow/Brown)

    • Cause: Oxidation of the homopiperazine ring or isoquinoline nitrogen.

    • Fix: Perform all steps under Nitrogen/Argon atmosphere. Use degassed solvents. Recrystallize final salt from Ethanol/Water with activated charcoal.

References

  • Original Synthesis & Activity: Hidaka, H., et al. "Isoquinolinesulfonamides as potent inhibitors of protein kinases." Journal of Pharmacology and Experimental Therapeutics, 1984. (Note: Foundational text for mechanism).

  • Process Impurities: Zhang, L., et al. "Identification and characterization of the process-related impurities in fasudil hydrochloride."[5] Journal of Separation Science, 2014.

  • Patent Protocol (Optimized): CN102603715A. "Synthesis and preparation method of fasudil hydrochloride." Google Patents.

  • Alternative Purification: CN103509002A. "Purification decolorization method of fasudil hydrochloride." Google Patents.

  • Chemical Properties & Safety: PubChem Compound Summary for CID 13116932, Isoquinoline-5-sulfonyl chloride hydrochloride.

Chlorosulfonation of isoquinoline reaction conditions and yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Isoquinoline-5-sulfonyl chloride is a critical pharmacophore and the key intermediate in the synthesis of Fasudil (a Rho-kinase inhibitor) and various sulfonamide-based antiviral/antitumor agents.

Synthesizing this intermediate is chemically non-trivial. The isoquinoline ring is electron-deficient (deactivated), making Electrophilic Aromatic Substitution (EAS) difficult. Furthermore, the protonation of the nitrogen in acidic media further deactivates the ring. Under strong acidic conditions, substitution favors the 5-position (kinetically and thermodynamically preferred over the 8-position) due to the relative stability of the transition state sigma complex.

This guide details two distinct protocols:

  • The Classic Direct Chlorosulfonation: Best for cost-effective, large-scale production using commodity starting materials.

  • The Modern Oxidative Route (Green Method): Best for high-yield, high-purity pharmaceutical applications, avoiding harsh oleum conditions.

Reaction Mechanism & Critical Parameters

The Selectivity Challenge (5- vs. 8-position)

In concentrated acidic media (e.g.,


, 

), isoquinoline exists almost entirely as the isoquinolinium cation.
  • Deactivation: The positive charge on nitrogen strongly deactivates the pyridine ring (positions 1, 3, 4).

  • Benzene Ring Substitution: The electrophile (

    
     or 
    
    
    
    ) attacks the fused benzene ring.
  • Regioselectivity: The 5-position is favored over the 8-position (ratio typically ~90:10 to 95:5). Attack at C5 creates a resonance intermediate that is destabilized less by the adjacent protonated nitrogen than attack at C8.

Pathway Diagram

G Iso Isoquinoline Cation Isoquinolinium Cation Iso->Cation H+ (Acidic Media) Sigma5 Sigma Complex (5-position attack) Cation->Sigma5 ClSO3H / Heat (Kinetic Preference) Sigma8 Sigma Complex (8-position attack) Cation->Sigma8 ClSO3H / Heat Prod5 5-Sulfonyl Chloride (Major Product) Sigma5->Prod5 -H+ Prod8 8-Sulfonyl Chloride (Minor Impurity) Sigma8->Prod8 -H+

Figure 1: Mechanistic pathway showing the kinetic preference for C5 substitution in acidic media.

Protocol A: Direct Chlorosulfonation (Classic Method)

Target Audience: Process Chemists scaling up from commodity Isoquinoline.

Principle: Direct reaction with chlorosulfonic acid often yields the sulfonic acid first, which precipitates. A second step with thionyl chloride (


) is required to convert the acid to the sulfonyl chloride.[1]
Reagents & Stoichiometry
ReagentEquivalentsRole
Isoquinoline 1.0 equivSubstrate
Chlorosulfonic Acid (

)
5.0 - 8.0 equivReagent & Solvent
Thionyl Chloride (

)
2.0 - 3.0 equivChlorinating Agent
DMF Catalytic (0.1 equiv)Catalyst (Vilsmeier-type)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (

    
     trap).
    
  • Acid Addition: Charge Chlorosulfonic acid (6.0 equiv) into the flask. Cool to 0–5°C using an ice-salt bath.

  • Substrate Addition: Add Isoquinoline (1.0 equiv) dropwise over 45–60 minutes.

    • Critical Control: The reaction is highly exothermic. Maintain internal temperature <10°C . Fuming will occur.

  • Sulfonation (Heating Phase):

    • Remove the ice bath.[2]

    • Slowly heat the mixture to reflux (approx. 150°C) or maintain at 90–100°C for 12–16 hours if reflux is too aggressive.

    • Checkpoint: Monitor by TLC or HPLC.[1] The intermediate formed is primarily Isoquinoline-5-sulfonic acid.[3]

  • Chlorination (In-situ):

    • Cool the mixture to 25°C .

    • Add Thionyl Chloride (2.5 equiv) dropwise.

    • Add catalytic DMF (3-5 drops) .

    • Heat to reflux (75–80°C) for 3–4 hours. This converts the sulfonic acid to the sulfonyl chloride.[1][4][5][6]

  • Quench & Isolation:

    • Cool reaction mass to room temperature.[7][8]

    • DANGER: Pour the reaction mixture very slowly onto a large excess of crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Observation: The product (Isoquinoline-5-sulfonyl chloride HCl salt) typically precipitates as a solid.

  • Purification:

    • Filter the precipitate immediately (hydrolysis sensitive).

    • Wash with cold water (2x) and cold dichloromethane.

    • Dry under vacuum at 40°C.[7]

Expected Yield: 50–65% Purity: ~90–95% (Main impurity: 8-isomer)

Protocol B: The Oxidative "Green" Route (Modern Method)

Target Audience: Medicinal Chemists requiring high purity (>98%) and milder conditions.

Principle: This method bypasses the deactivated ring problem by using 5-Bromoisoquinoline . It is converted to an isothiourea salt and then oxidatively chlorinated.[4][9] This is the preferred industrial route for Fasudil intermediates due to higher yield and specificity.

Reagents & Stoichiometry
ReagentEquivalentsRole
5-Bromoisoquinoline 1.0 equivPrecursor
Thiourea 1.1 equivSulfur Source
N-Chlorosuccinimide (NCS) 3.0 - 4.0 equivOxidant/Chlorine Source
HCl (2M) Solvent VolumeAcidic Medium
Step-by-Step Procedure
  • Step 1: Formation of S-Isoquinoline Isothiourea Salt

    • Dissolve 5-Bromoisoquinoline (1.0 equiv) and Thiourea (1.1 equiv) in ethanol.

    • Reflux for 3–5 hours.

    • Cool to room temperature.[7][8] The isothiourea hydrobromide salt will precipitate.

    • Filter and dry.[4][2][7][9] Yield: >95% .

  • Step 2: Oxidative Chlorosulfonation

    • Suspend the isothiourea salt in 2M HCl (aq) at 0–5°C .

    • Add NCS (3.5 equiv) or bubble Chlorine gas (

      
      )  slowly while maintaining temperature <10°C.
      
    • Stir for 1–2 hours at 10–15°C.

    • Mechanism:[1][3][9][10][11] The thiol intermediate is oxidized to sulfonyl chloride in situ.

  • Workup:

    • The product precipitates directly from the aqueous acid.

    • Filter the solid.[4][7][9]

    • Wash with cold water and dilute sodium bisulfite (to remove excess oxidant).

    • Extract with Dichloromethane (DCM) if oil forms, otherwise dry the solid.

Expected Yield: 85–95% Purity: >99% (Regiospecificity is determined by the starting material).

Comparative Data Analysis

FeatureProtocol A (Direct)Protocol B (Oxidative/Green)
Starting Material Isoquinoline (Cheap)5-Bromoisoquinoline (Expensive)
Reagents

,

(Corrosive)
Thiourea, NCS/Cl2 (Milder)
Temperature High (100–150°C)Low (0–25°C)
Regioselectivity ~90:10 (5- vs 8-isomer)100% (Retains 5-position)
Typical Yield 50–65%90–95%
Safety Profile High Hazard (Fuming acid)Moderate Hazard

Troubleshooting & Optimization

Issue: Low Yield after Quenching (Protocol A)
  • Cause: Hydrolysis.[2][3][10] Sulfonyl chlorides are moisture sensitive, especially when warm.

  • Solution: Ensure the quench is performed on ice and the temperature never exceeds 5°C during filtration. Use hydrophobic solvents (DCM/Chloroform) immediately for extraction if the solid does not filter well.

Issue: High 8-Isomer Content
  • Cause: Reaction temperature too high during the initial sulfonation.

  • Solution: In Protocol A, maintain the initial addition at <5°C. If 8-isomer persists, recrystallize the final HCl salt from methanol/ether; the 5-isomer crystallizes preferentially.

Issue: "Oiling Out" of Product
  • Cause: Presence of impurities or mixed acid/chloride species.

  • Solution: Dissolve the oil in DCM, wash with cold brine, dry over

    
    , and precipitate by adding hexane or diethyl ether.
    

Safety & Handling

  • Chlorosulfonic Acid: Reacts violently with water. Use a blast shield. All glassware must be oven-dried.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. Must be used in a high-efficiency fume hood.
  • Isoquinoline-5-sulfonyl chloride: A severe skin and eye irritant and a lachrymator. Store under inert gas (Argon/Nitrogen) at 4°C to prevent hydrolysis.

References

  • Direct Chlorosulfonation & Fasudil Synthesis

    • BenchChem Application Notes.[4] "Protocols for the Chlorosulfonylation of Isoquinoline Derivatives."

  • Oxidative Route (Green Method)

    • Zhang, Y., et al. "Preparation method of 5-isoquinoline sulfonyl chloride.
  • Mechanistic Insights & Conditions

    • Science of Synthesis, "Isoquinolines: Electrophilic Substitution." Thieme Chemistry.
  • Large Scale Production

    • MDPI Processes. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides."

Sources

Application Note: Optimized Reagents for Isoquinoline-5-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-5-sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for potent Rho-kinase (ROCK) and Protein Kinase A (PKA) inhibitors, such as Fasudil and H-89 .

The primary synthetic challenge lies in the starting material: Isoquinoline-5-sulfonic acid . This molecule exists as a stable, high-melting zwitterion with poor solubility in organic solvents. Successfully converting this acid to a functionalized sulfonamide requires reagents that can overcome this lattice energy while preventing N-oxide formation or chlorination of the isoquinoline ring.

This guide details the reagent selection, mechanistic causality, and validated protocols for the transformation of isoquinoline-5-sulfonic acid to bioactive sulfonamides.

Strategic Reagent Selection

The transformation follows a biphasic logic: Activation (converting the -OH to a leaving group) and Amidation (nucleophilic attack by the amine).

Reagent Performance Matrix
Reagent ClassSpecific ReagentRoleProsCons
Chlorinating Agent Thionyl Chloride (

)
Acid activationHigh atom economy; gaseous byproducts (

, HCl) simplify purification.
Requires catalytic DMF; requires strict moisture control.
Chlorinating Agent Phosphorus Pentachloride (

)
Acid activationMore reactive than

; breaks zwitterionic lattice effectively.
Difficult workup (phosphoric acid residues); solid waste generation.
Catalyst DMF (N,N-Dimethylformamide) ActivationEssential for

route; forms reactive Vilsmeier-type intermediate.
High boiling point; difficult to remove if used in excess.
Direct Coupling

/ TCT (Trichloroacetonitrile)
One-pot couplingAvoids isolation of unstable sulfonyl chloride; mild conditions.Lower atom economy; generates triphenylphosphine oxide (TPPO) waste.
Base/Scavenger Triethylamine / Pyridine HCl ScavengerPrevents protonation of the amine nucleophile.Pyridine can be difficult to remove; TEA salts can be hygroscopic.

Mechanistic Insight: The Role of DMF

Researchers often fail this synthesis by omitting DMF when using Thionyl Chloride. Isoquinoline-5-sulfonic acid is not nucleophilic enough to react efficiently with neat


.

The Causality:

  • DMF reacts with

    
     to form the chloroiminium ion  (Vilsmeier reagent).
    
  • This intermediate is a far more potent electrophile than

    
    .
    
  • It attacks the sulfonic acid to form a sulfonyl-iminium intermediate, which collapses to the sulfonyl chloride.

Visualization: Reagent Decision Workflow

ReagentLogic Start Substrate: Isoquinoline-5-Sulfonic Acid Scale Reaction Scale? Start->Scale LargeScale > 10 grams (Process Chem) Scale->LargeScale Cost/Waste Sensitive SmallScale < 100 mg (Med Chem) Scale->SmallScale Speed Sensitive RouteA Route A: SOCl2 + cat. DMF LargeScale->RouteA RouteB Route B: PPh3 + TCT SmallScale->RouteB Intermed Intermediate: Sulfonyl Chloride (Solid) RouteA->Intermed Reflux 2-4h Direct Direct Amidation (One Pot) RouteB->Direct Mild / RT Product Target: Isoquinoline Sulfonamide Intermed->Product + Amine / Base Direct->Product

Figure 1: Decision tree for selecting synthetic routes based on scale and operational constraints.

Detailed Protocols

Protocol A: The "Fasudil" Route (Thionyl Chloride/DMF)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • Isoquinoline-5-sulfonic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 - 10.0 eq)
    
  • N,N-Dimethylformamide (DMF) (0.1 eq - Critical )

  • Dichloromethane (DCM) or Anhydrous THF (Solvent for amidation)

  • Target Amine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

Step-by-Step Methodology:

  • Activation (Chlorination):

    • In a round-bottom flask equipped with a reflux condenser and a

      
       drying tube (or 
      
      
      
      line), suspend Isoquinoline-5-sulfonic acid in neat thionyl chloride.
    • Crucial Step: Add catalytic DMF (approx. 3-5 drops per gram of substrate). You will observe immediate gas evolution (

      
      ).
      
    • Heat to reflux (

      
      ) for 2–4 hours. The suspension should become a clear solution, indicating the breakdown of the zwitterionic lattice and formation of the sulfonyl chloride.
      
    • Isolation: Evaporate excess

      
       under reduced pressure. Azeotrope with dry toluene (
      
      
      
      ) to remove traces of thionyl chloride. Result: Isoquinoline-5-sulfonyl chloride hydrochloride (usually a hygroscopic yellow/tan solid).
  • Amidation:

    • Suspend the crude sulfonyl chloride in anhydrous DCM at

      
       (ice bath).
      
    • Prepare a separate solution of the Target Amine and Triethylamine in DCM.

    • Add the amine solution dropwise to the sulfonyl chloride suspension. Note: Exothermic reaction.

    • Allow to warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Self-Validation: Check LC-MS. If the mass is M+1 of target, proceed. If M+1 is target+OH, hydrolysis occurred (wet solvents).

Protocol B: The "Direct" Route (Triphenylphosphine/TCT)

Best for: High-throughput screening (HTS), parallel synthesis, sensitive amines.

Reagents:

  • Isoquinoline-5-sulfonic acid (1.0 eq)

  • Triphenylphosphine (

    
    ) (3.0 eq)
    
  • Trichloroacetonitrile (TCT) (3.0 eq)

  • Target Amine (1.2 eq)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Activation:

    • Dissolve

      
       and TCT in DCM at room temperature.
      
    • Add Isoquinoline-5-sulfonic acid.

    • Heat to mild reflux for 1–2 hours. The complex formed acts as an in situ chlorinating agent.

  • Coupling:

    • Cool the mixture to room temperature.

    • Add the Target Amine and excess base (TEA or DIPEA).

    • Stir until conversion is complete (TLC monitoring).

  • Purification:

    • Challenge: This method produces Triphenylphosphine oxide (TPPO).

    • Solution: Triturate the crude residue with ether (TPPO is soluble in ether/DCM; many sulfonamides precipitate) or use column chromatography.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Step 1) Incomplete conversion of zwitterion.Ensure DMF is fresh/dry. Increase reflux time.
Product Hydrolysis Moisture ingress during amidation.Use Schlenk technique. Dry DCM over molecular sieves.
Impurity: N-Oxide Oxidation of isoquinoline nitrogen.Avoid strong oxidizers; ensure

is free of sulfuryl chloride (

).
Sticky Gum Pyridine/TEA salts trapped.Wash organic layer with dilute HCl (if product is not basic) or extensive water washes.
Visualization: Mechanism of DMF Catalysis

DMFMechanism DMF DMF Vilsmeier Chloroiminium (Active Catalyst) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Substrate R-SO3H Activated Activated Sulfonyl Species Substrate->Activated + Vilsmeier Product R-SO2Cl Activated->Product Cl- attack Regenerates DMF Product->Vilsmeier Cycle continues

Figure 2: The catalytic cycle of DMF activating Thionyl Chloride. The Vilsmeier intermediate is the true chlorinating species.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors." Biochemistry.

  • Satoh, H., et al. (1995). "Synthesis and Antihypertensive Activity of Fasudil Hydrochloride." Chemical and Pharmaceutical Bulletin.

  • Caddick, S., et al. (2004). "Direct Synthesis of Sulfonamides from Sulfonic Acids." Tetrahedron Letters.

  • De Luca, L. (2008). "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry. (Discusses TCT/PPh3 activation).

Troubleshooting & Optimization

Technical Support Center: Isoquinoline-5-Sulfonic Acid Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-5-sulfonic acid (CAS: 27655-40-9) is a zwitterionic solid that typically crystallizes as a hydrate (often a dihydrate). Removing this water is critical for stoichiometric precision in downstream applications, particularly when synthesizing sulfonyl chlorides or conducting moisture-sensitive catalysis.

Because of its high melting point (>300°C) and zwitterionic lattice, the water of hydration is held tightly via intermolecular hydrogen bonding. Simple air drying is ineffective.[1] This guide outlines two validated workflows for dehydration: Thermal Vacuum Dehydration (for small scale/solid state) and Azeotropic Distillation (for scale-up/slurry processing).

Module 1: The Physics of the Problem

Q: Why can't I just dry this in a desiccator with silica gel?

A: Silica gel only removes surface moisture (adsorbed water). The water in IQ-5-SA is lattice-bound water of crystallization . The sulfonate group (


) and the protonated nitrogen (

) form a strong zwitterionic network that "locks" water molecules in place. Breaking these bonds requires energy (heat) or a chemical entrainer (azeotrope).

Visualizing the Challenge:

HydrateStructure cluster_0 Hydrated State (Stable) cluster_1 Dehydration Barrier cluster_2 Anhydrous State (Hygroscopic) H IQ-5-SA (Zwitterion) W H2O H->W H-Bond W->H Lattice Energy Energy Activation Energy (Heat/Vacuum) W->Energy Input Dry Anhydrous IQ-5-SA Energy->Dry Release Dry->H Re-absorption (if exposed to air)

Figure 1: The energy barrier required to break the hydrate lattice. Note the reversibility; the anhydrous form is highly hygroscopic.

Module 2: Thermal Vacuum Dehydration (Small Scale)

Best For: Samples < 50g, preparation for analytical standards.

Protocol
  • Preparation: Grind the IQ-5-SA crystals into a fine powder using a mortar and pestle. Large crystals trap water deep within the lattice.

  • Equipment: Vacuum oven capable of

    
     and 
    
    
    
    .
  • Cycle:

    • Phase 1: Ramp to

      
       under full vacuum for 2 hours (removes surface moisture).
      
    • Phase 2: Ramp to

      
       under full vacuum. Hold for 12–24 hours.
      
    • Phase 3: Cool to room temperature under vacuum or dry nitrogen/argon.

  • Storage: Transfer immediately to a desiccator containing

    
     (Phosphorus Pentoxide).
    
Troubleshooting & FAQs
IssueDiagnosisSolution
Sample turned brown/black. Oxidation or decomposition.Ensure vacuum seals are tight. If your pump is weak, purge the oven with

before pulling vacuum. Lower temp to

and extend time.
Weight increased after drying. Rapid re-hydration.The anhydrous zwitterion is a "moisture sponge." Weigh the sample inside a closed weighing bottle, tared beforehand.
Sample sintered/hardened. Temperature ramp too fast.The crystal lattice collapsed before water escaped. Grind the sample again and repeat with a slower ramp.

Module 3: Azeotropic Distillation (Scale-Up)

Best For: Samples > 50g, or when the material will be used in a subsequent reaction in a non-polar solvent.

Mechanism: Toluene forms a low-boiling azeotrope with water (bp 84.1°C, composition ~20% water).[2] Since IQ-5-SA is insoluble in toluene, it forms a slurry. As the toluene refluxes, it "pulls" water from the solid lattice, carries it up to the condenser, and drops it into a trap where the water separates.

Protocol
  • Setup: Round-bottom flask equipped with a magnetic stir bar (or mechanical stirrer for large batches), a Dean-Stark trap , and a reflux condenser.

  • Solvent: Use Toluene (Reagent Grade). Ratio: ~10 mL Toluene per 1 g of IQ-5-SA.

  • Process:

    • Charge the flask with IQ-5-SA and Toluene.

    • Heat to reflux (oil bath set to

      
      ).
      
    • Vigorous stirring is mandatory to keep the solid suspended.

    • Monitor the Dean-Stark trap. Water droplets will pool at the bottom.

    • Continue reflux until no new water droplets accumulate (typically 4–6 hours).

  • Isolation:

    • Cool the slurry to room temperature under

      
      .
      
    • Filter rapidly (Schlenk filtration recommended).

    • Wash with dry diethyl ether or pentane to remove toluene.

    • Vacuum dry briefly to remove residual solvent.

Visual Workflow

Azeotrope Start Start: IQ-5-SA Hydrate + Toluene Reflux Reflux (110°C) Solid remains in Slurry Start->Reflux Azeotrope Vapor: Toluene + H2O (bp 84°C) Reflux->Azeotrope Evaporation Trap Dean-Stark Trap Phase Separation Azeotrope->Trap Condensation Trap->Reflux Toluene Return Check Is water accumulating? Trap->Check Water Removal Check->Reflux Yes Filter Filter Slurry under N2 Check->Filter No (Done) End Anhydrous IQ-5-SA Filter->End

Figure 2: The Azeotropic Distillation Cycle. Note that the solid never dissolves; this is a heterogeneous extraction.

Module 4: Validation (How do I know it's dry?)

Do not rely on melting point; it is too high (>300°C) to be sensitive to hydration levels.

MethodSuitabilityAcceptance Criteria
Karl Fischer (KF) Gold Standard Water content

. (Note: Use a solvent blend like Methanol/Formamide to ensure the sulfonic acid dissolves).
TGA (Thermogravimetric Analysis) ExcellentNo mass loss event between

and

.
Elemental Analysis GoodCarbon/Hydrogen/Nitrogen/Sulfur ratios match the anhydrous theoretical values within

.
NMR (

Shake)
PoorNot quantitative for trace water; sulfonic acid proton exchanges rapidly.

Critical Note on Chemical Conversion

Scenario: You are drying IQ-5-SA to convert it to Isoquinoline-5-sulfonyl chloride .

If this is your goal, you do not need to pre-dry to perfection. You can reflux the hydrate directly in Thionyl Chloride (


)  with a catalytic amount of DMF.
  • Chemistry:

    
    .
    
  • Warning: The water of hydration will react violently with

    
     to produce 
    
    
    
    and
    
    
    gas. You must add the reagent slowly at low temperature (
    
    
    ) before heating, and use a larger excess of thionyl chloride to account for the consumption by water.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Thermo Scientific Chemicals. Isoquinoline-5-sulfonic acid, 95% Safety Data Sheet. (Confirming hygroscopic nature and handling).

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009.
  • Revesz, K.; Woods, P. H. A Method to Extract Soil Water for Stable Isotope Analysis. Journal of Hydrology, 1990, 115, 397-406.[2] (Foundational physics of toluene-water azeotropic separation).

Sources

Purification methods for isoquinoline-5-sulfonic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Series Subject: Purification Protocols for Isoquinoline-5-Sulfonic Acid (IQ-5-SA) Ticket ID: #IQ5-PUR-001 Status: Open / Resolved

Welcome to the Isoquinoline Technical Support Hub

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are encountering difficulties with the isolation or purification of Isoquinoline-5-sulfonic acid (IQ-5-SA) , a critical intermediate for Rho-kinase inhibitors like Fasudil .

The sulfonation of isoquinoline is kinetically favored at the C-5 position, but the thermodynamic C-8 isomer and trapped sulfuric acid frequently compromise downstream yields. Below is a modular troubleshooting guide designed to resolve these specific purity bottlenecks.

Module 1: Primary Isolation (The "Crash Out")

Issue: My product won't precipitate after quenching the oleum reaction mixture, or the filtration is extremely slow.

Technical Insight: IQ-5-SA exists as a zwitterion (inner salt) in aqueous media. Its solubility is highly pH-dependent. In the reaction mixture (oleum/


), it is fully protonated and soluble. Upon dilution (quenching), the acidity drops, allowing the zwitterionic form to dominate, which has the lowest solubility.

Troubleshooting Protocol:

VariableRecommended ParameterWhy? (Causality)
Quench Temperature

(Ice Bath)
High temps increase solubility of the zwitterion, leading to yield loss.
Dilution Factor 1:2 to 1:3 (Reaction Vol : Ice Vol)Over-dilution solubilizes the product; under-dilution keeps the acid strength too high, keeping the product protonated and soluble.
Aging Time 2–4 Hours at

The 5-isomer crystallizes slower than inorganic salts but faster than the 8-isomer. Rapid filtration traps impurities.

Step-by-Step Workflow:

  • Cool the sulfonation mixture (oleum) to ambient temperature.

  • Pour the mixture slowly onto crushed ice (approx. 2.5x weight of oleum) with vigorous stirring.

  • Critical Checkpoint: If no solid forms after 30 mins, add solid NaCl (salting out) or reduce volume via vacuum evaporation (if over-diluted).

  • Filter the white/off-white precipitate.

  • Wash: Wash the cake with ice-cold 2N HCl . Do not use water yet, as the product is moderately soluble in neutral water.

Module 2: Isomer Management (Removing the 8-Isomer)

Issue: HPLC shows 5–10% of Isoquinoline-8-sulfonic acid. How do I remove it?

Technical Insight: The 5-isomer and 8-isomer have distinct solubility profiles. The 5-isomer is significantly less soluble in dilute aqueous acid than the 8-isomer [1]. We exploit this via fractional crystallization .[1]

Refining Protocol (Recrystallization):

  • Dissolution: Suspend the crude wet cake in boiling water (

    
    ).
    
    • Ratio: ~5–7 volumes of water per gram of crude solid.

  • Clarification: If the solution is dark, add activated carbon (1% w/w) and filter hot.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then chill to

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7] The 5-isomer will crystallize out first. The 8-isomer remains in the mother liquor due to its higher solubility in the aqueous phase.

  • Filtration: Collect the crystals.

  • Validation: Run HPLC (See Module 4). If 8-isomer > 0.5%, repeat recrystallization using a Water:Methanol (9:1) system to enhance selectivity.

Module 3: Desalting & Acid Removal

Issue: My elemental analysis shows high sulfur content, or the material is hygroscopic (trapped


).

Technical Insight: Sulfonic acids form hydrates and can trap inorganic sulfuric acid in the crystal lattice. Simple water washing is often insufficient because it dissolves the product.

The "Displacement Wash" Technique:

  • Solvent Choice: Use Glacial Acetic Acid or Acetone .

  • Procedure: Slurry the dried solid in minimal glacial acetic acid.

  • Mechanism: IQ-5-SA is insoluble in acetic acid/acetone, but

    
     is soluble. This "washes" the surface acid without eroding yield.
    
  • Final Dry: Dry under vacuum at

    
     to remove organic solvents.
    

Module 4: Analytical Troubleshooting (HPLC)

Issue: I cannot separate the 5- and 8-isomers on my chromatogram.

Technical Insight: Standard C18 columns often fail to retain these polar zwitterions. You must use Ion-Pairing Chromatography or specific pH control to suppress ionization.

Recommended HPLC Method [2]:

ParameterCondition
Column C18 (e.g., ODS-3),

Mobile Phase A

Formic Acid or Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic (low organic) or shallow gradient (5%

20% B)
Detection UV at

(Isoquinoline core absorption)
Retention Order 5-isomer elutes earlier (more polar/zwitterionic) than 8-isomer in reverse phase.

Visual Workflow: Purification Logic

PurificationWorkflow Reaction Sulfonation Mixture (Oleum + Isoquinoline) Quench Quench into Ice/Water (Temp < 10°C) Reaction->Quench Dilution Filter1 Filtration (Mother Liquor contains H2SO4) Quench->Filter1 Precipitate forms Crude Crude IQ-5-SA (Contains 8-isomer + salts) Filter1->Crude Recryst Recrystallization (Boiling Water or H2O:MeOH) Crude->Recryst Dissolve Cooling Controlled Cooling (0-5°C) Recryst->Cooling 5-isomer crystallizes first Filter2 Final Filtration Cooling->Filter2 Waste Waste Stream (Contains 8-isomer) Cooling->Waste Supernatant Wash Displacement Wash (Acetone/Acetic Acid) Filter2->Wash Remove acid Product Pure IQ-5-SA (>99% Purity) Wash->Product

Figure 1: Step-by-step isolation and purification workflow for Isoquinoline-5-sulfonic acid.

SolubilityLogic cluster_0 Solubility in Aqueous Acid Iso5 5-Isomer (Low Solubility) Precipitation Precipitate (Solid Phase) Iso5->Precipitation Preferential Crystallization Liquor Mother Liquor (Liquid Phase) Iso5->Liquor Minor Loss Iso8 8-Isomer (High Solubility) Iso8->Liquor Remains Dissolved

Figure 2: Solubility differential logic utilized during the recrystallization step.

References

  • Science of Synthesis: Isoquinolines. (2005). Sulfonation of Isoquinoline at C5. Thieme Chemistry.

  • Google Patents (CN103030629A). (2013). Method for preparing fasudil hydrochloride. Describes the isolation of the 5-sulfonic acid intermediate and HPLC detection of impurities.

  • PubChem Compound Summary. (2025). Isoquinoline-5-sulfonic acid.[2][5][8][9][10] National Center for Biotechnology Information.

Sources

Troubleshooting thionyl chloride reaction with isoquinoline-5-sulfonic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of isoquinoline-5-sulfonyl chloride (a key intermediate for Fasudil) from isoquinoline-5-sulfonic acid hydrate using thionyl chloride (


) .[1]

This transformation presents three distinct engineering challenges:

  • The Hydrate Factor: The starting material contains water of crystallization, leading to violent off-gassing and reagent consumption.

  • The Solubility Barrier: The zwitterionic sulfonic acid is insoluble in neat thionyl chloride, requiring catalytic activation.

  • Hydrolytic Instability: The product is highly moisture-sensitive, complicating isolation.

Module 1: Safety & Stoichiometry (The Hydrate Factor)

Q: My reaction foams uncontrollably upon adding thionyl chloride. Is this normal?

A: Yes, but it indicates your addition rate is too fast for a hydrate substrate. Root Cause: Isoquinoline-5-sulfonic acid is typically supplied as a hydrate (


 content varies). Thionyl chloride reacts violently with this crystal water before it attacks the sulfonic acid group:


This generates immediate heat and massive gas evolution.

Protocol Adjustment:

  • Do not add all

    
     at once. 
    
  • The "Dehydration" Phase: Chill the reaction vessel to 0–5°C. Add the first 2–3 equivalents of

    
     dropwise. Allow the off-gassing to subside before heating.
    
  • Stoichiometry Calculation: You must account for the water.

    • Standard: 1.0 eq Substrate.

    • Reagent: 5.0 – 10.0 eq

      
       (Excess serves as solvent and "drying agent").
      
    • Note: If using neat

      
      , the excess is usually sufficient. If using a co-solvent (e.g., DCE), ensure you have at least 3 eq of 
      
      
      
      plus the amount needed to scavenge water.

Module 2: Reaction Kinetics & Catalysis (The DMF Factor)

Q: I refluxed for 12 hours, but the solid didn't dissolve. Yield is <10%. Why?

A: You likely omitted the catalyst. Sulfonic acids are poor nucleophiles, and thionyl chloride is not electrophilic enough to attack them directly at a practical rate.

The Solution: You must add Dimethylformamide (DMF) (typically 2–5 mol%). Mechanism: DMF reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion). This species is far more reactive than 

and activates the sulfonic acid, facilitating the substitution.
Visualization: Catalytic Activation Pathway

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Sulfonyl Species Vilsmeier->Intermediate + Substrate Substrate Isoquinoline-5-SO3H Substrate->Intermediate Product Isoquinoline-5-SO2Cl Intermediate->Product + Cl- - DMF (Regenerated) Product->DMF Cycle continues

Figure 1: The catalytic cycle showing DMF activation of Thionyl Chloride to overcome the nucleophilic barrier of the sulfonic acid.

Module 3: Workup & Isolation (Critical Step)

Q: How do I isolate the product? Water workup turns it back into starting material.

A: Never use a standard aqueous wash for this intermediate. Sulfonyl chlorides, especially on electron-deficient rings like isoquinoline, hydrolyze rapidly in water, reverting to the sulfonic acid.

Recommended Isolation Protocol (Precipitation Method): The product is typically isolated as the Hydrochloride Salt (


).
StepActionRationale
1 Evaporation Distill off excess

under vacuum (rotary evaporator with a base trap).
2 Azeotrope Add anhydrous Toluene or DCM and re-evaporate.
3 Slurry Add anhydrous Dichloromethane (DCM) or Diethyl Ether to the residue.
4 Filtration Filter the solid under an inert atmosphere (Nitrogen/Argon).
5 Drying Vacuum dry at room temperature.
Q: The patent says to use ice water.[1] Why do you advise against it?

A: Some industrial protocols (e.g., for Fasudil synthesis) do use an Ice-Water/DCM extraction method, but this requires precise pH control and speed.

  • Risk: If the pH drops (acidic), hydrolysis accelerates. If pH is too high (basic), the sulfonamide forms if amines are present, or hydrolysis occurs via

    
    .
    
  • Advice: For lab scale (<100g), the anhydrous precipitation method (Step 3 above) is safer and yields a more stable HCl salt. If you must do an aqueous workup, keep the temperature <5°C and work extremely fast (contact time <5 minutes).

Module 4: Troubleshooting Matrix

Decision Tree for Common Failures

Troubleshooting Start Problem Encountered Issue1 Violent Foaming Start->Issue1 Issue2 No Reaction / Starting Material Recovered Start->Issue2 Issue3 Product Hydrolyzed (Low Chlorine Content) Start->Issue3 Sol1 Add SOCl2 at 0°C Account for Hydrate Issue1->Sol1 Sol2 Add DMF Catalyst (2-5 mol%) Issue2->Sol2 Sol3 Avoid Aqueous Workup Use Anhydrous DCM Precipitation Issue3->Sol3

Figure 2: Rapid diagnostic flow for reaction failures.

References

  • Patent CN102603715A . Synthesis and preparation method of fasudil hydrochloride. (Describes the reflux of 5-isoquinoline sulfonic acid in thionyl chloride to obtain the sulfonyl chloride hydrochloride).

  • Patent CN103030629A . Method for preparing fasudil hydrochloride. (Details the use of DMF as a catalyst and the stoichiometry of the reaction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Org. Process Res. Dev. 1997, 1, 3, 182.

Sources

Technical Support Center: Purification of Isoquinoline-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-PUR-005 Subject: Recrystallization Solvents & Protocol Optimization Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Golden Path" Protocol

For the purification of Isoquinoline-5-sulfonic acid (CAS: 27655-40-9) , the industry-standard "Golden Path" relies on the compound's zwitterionic nature. Unlike neutral organic molecules, this compound behaves as an inner salt, making standard organic solvents (ethanol, ether, DCM) ineffective for primary recrystallization.

The Optimal Solvent System: Water (H₂O) Secondary Wash Solvent: Acetone or Methanol (for drying/tar removal)

Why Water? (The Thermodynamic Logic)

Isoquinoline-5-sulfonic acid exists as a zwitterion. The electrostatic attraction between the protonated nitrogen (


) and the sulfonate group (

) creates a high crystal lattice energy.
  • Cold Water: The lattice energy dominates solvation energy

    
    Insoluble .
    
  • Boiling Water: Thermal energy overcomes lattice forces, and hydrogen bonding with water solvates the ions

    
    Soluble .
    
  • Organic Solvents: Cannot overcome the ionic lattice forces; the compound remains a solid suspension.

Detailed Recrystallization Protocol

WARNING: Isoquinoline-5-sulfonic acid is a strong acid and skin irritant. Wear full PPE.

Phase 1: Dissolution & Decolorization
  • Charge: Place the crude brown/grey solid into an Erlenmeyer flask.

  • Solvent Addition: Add distilled water at a ratio of 10-15 mL per gram of crude solid.

  • Heating: Heat the mixture to a rolling boil (

    
    ).
    
    • Observation: The solid should dissolve completely. If not, add water in 1 mL increments.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/black (tarry impurities), remove from heat for 30 seconds.

    • Add Activated Carbon (0.5 - 1.0 wt%) .

    • Boil for 5–10 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel to remove carbon.

Phase 2: Crystallization & Isomer Rejection
  • Slow Cooling: Allow the filtrate to cool to room temperature (

    
    ) undisturbed over 2–3 hours.
    
    • Mechanism:[1][2][3][4][5] Slow cooling promotes the growth of large, pure needles (5-isomer) while leaving the more soluble 8-isomer and inorganic salts in the mother liquor.

  • Chill: Place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration.

  • Displacement Wash:

    • Wash the filter cake with 2

      
       volumes of ice-cold water  (removes surface mother liquor).
      
    • Follow with 2

      
       volumes of Acetone  (removes water and non-polar organic tars).
      
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Troubleshooting & FAQs

Q1: My yield is extremely low (<30%). What happened?

  • Diagnosis: You likely used too much water (low supersaturation) or the pH is incorrect.

  • Fix:

    • Concentrate: Evaporate the mother liquor down to half volume and re-cool.

    • pH Adjustment: Isoquinoline-5-sulfonic acid has a minimum solubility at its isoelectric point (approx. pH 3–4). If the solution is too acidic (due to residual

      
       from synthesis), add small amounts of Sodium Acetate to buffer it towards the isoelectric point, triggering precipitation.
      

Q2: The product is still colored (beige/tan) after recrystallization.

  • Diagnosis: Oxidized isoquinoline oligomers (tars) are trapped in the crystal lattice.

  • Fix: Perform a "Charcoal Shock" . Dissolve the crystals in boiling water, add 5% activated charcoal (higher loading than usual), boil for 15 minutes, and filter hot. The loss of yield is worth the gain in purity.

Q3: How do I separate the 5-isomer from the 8-isomer?

  • The Science: The 5-isomer is thermodynamically more stable and less soluble in water than the 8-isomer.

  • Protocol: Repeat the recrystallization from water. Do not chill to

    
     in the second round; stop at room temperature. The 8-isomer will remain in the supernatant at 
    
    
    
    , while the 5-isomer crystallizes out.

Q4: Can I use Ethanol or Methanol?

  • Answer: Not as a primary solvent.[2] The zwitterion is virtually insoluble in alcohols.

  • Exception: You can use ethanol as an anti-solvent . Dissolve the compound in minimum boiling water, then slowly add hot ethanol until turbidity appears. This creates a "solventing-out" effect, but risk of co-precipitating impurities increases.

Comparative Solvent Data
Solvent SystemSolubility (Cold)Solubility (Hot)Impurity RejectionRole in Process
Water (pH ~4) Poor (< 1 g/100mL)Good (> 10 g/100mL)Excellent (Salts/Isomers)Primary Solvent
Ethanol/Methanol InsolubleVery PoorPoorAnti-solvent / Wash
Acetone InsolubleInsolubleGood (Tars)Drying Agent / Wash
Dilute HCl (1M) ModerateHighModerateSolubilizer (if needed)
Process Visualization
Workflow Diagram: Purification Logic

G Start Crude Sulfonation Mixture (Contains 5-isomer, 8-isomer, Tars) Dissolve Dissolve in Boiling Water (100°C, 10-15 mL/g) Start->Dissolve Charcoal Add Activated Carbon (Decolorization) Dissolve->Charcoal If colored FilterHot Hot Filtration (Remove Carbon & Insolubles) Dissolve->FilterHot If clear Charcoal->FilterHot Cooling Controlled Cooling (100°C -> 25°C -> 4°C) FilterHot->Cooling FilterCold Vacuum Filtration Cooling->FilterCold Wash Wash Cake: 1. Cold Water (Displacement) 2. Acetone (Drying) FilterCold->Wash Liquor Mother Liquor (Contains 8-isomer & Salts) FilterCold->Liquor Filtrate Dry Pure Isoquinoline-5-Sulfonic Acid (White/Off-White Needles) Wash->Dry

Caption: Step-by-step purification workflow emphasizing the critical hot filtration and staged cooling for isomer separation.

Solubility vs. pH Concept

Solubility Acid Acidic pH (<1) Protonated Cation (Soluble) Iso Isoelectric Point (pH 3-5) Zwitterion (Least Soluble - Precipitates) Acid->Iso Add Base (NaOAc) Base Basic pH (>9) Anionic Salt (Soluble) Base->Iso Add Acid (HCl)

Caption: Solubility behavior of isoquinoline-5-sulfonic acid relative to pH. Maximum recovery occurs at the isoelectric point.

References
  • Science of Synthesis: Isoquinolines. (2005). Sulfonation of Isoquinoline at C5. Thieme Chemistry.

  • US Patent 7872136B2. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide. (Describes sulfonation and isolation logic).

  • ChemicalBook. (2024).[6] Isoquinoline-5-sulfonic acid Properties and Solubility Data.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General principles for sulfonic acids).

Sources

Validation & Comparative

1H NMR spectrum interpretation of isoquinoline-5-sulfonic acid in D2O

1H NMR Spectrum Interpretation of Isoquinoline-5-Sulfonic Acid in D O: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of Isoquinoline-5-sulfonic acid (IQ-5-SA) in Deuterium Oxide (D

Key Finding: The use of D


Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible spectral data comparable to literature standards, the following protocol emphasizes pH control and concentration, which are critical for sulfonated heterocycles.

Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of Isoquinoline-5-sulfonic acid.

    • Dissolve in 0.6 mL of D

      
      O  (99.9% D).
      
    • Note: IQ-5-SA is highly polar/zwitterionic. If solubility is slow, mild sonication is preferred over heating to avoid degradation.

  • Reference Standard:

    • Do not use TMS (insoluble in D

      
      O).
      
    • Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as the internal reference (

      
       0.00 ppm).
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for resolving H6/H7/H8 coupling.

    • Pulse Angle: 30° or 45° to ensure accurate integration.

    • Relaxation Delay (D1): Set to

      
       5 seconds. The quaternary carbons and sulfonated environment can increase 
      
      
      relaxation times; insufficient delay will distort integration ratios.
    • Scans: 16-64 scans (sufficient due to high concentration).

Workflow Visualization

ExperimentalWorkflowStartSolid Sample(10-15 mg)SolventAdd 0.6 mL D2O(99.9% D)Start->SolventDissolutionRefAdd Internal Std(DSS/TSP)Solvent->RefReferencingAcqAcquisition(d1=5s, ns=16)Ref->AcqRun NMRProcessProcessing(LB=0.3 Hz, Phase)Acq->ProcessFFT

Figure 1: Optimized experimental workflow for polar sulfonated heterocycles in aqueous media.

Spectral Analysis & Comparative Performance

This section compares the spectral characteristics of IQ-5-SA against critical alternatives to demonstrate how to validate the structure.

Comparison A: IQ-5-SA vs. Isoquinoline (Parent)

Objective: Determine the impact of the 5-sulfonic acid group on the chemical environment.

FeatureIsoquinoline (Parent) in D

O/DCl
Isoquinoline-5-Sulfonic Acid in D

O
Interpretation
H1 Shift (Singlet) ~9.6 - 9.8 ppm9.4 - 9.7 ppm The N-adjacent proton remains the most deshielded. The 5-SO

group has a minimal long-range effect on H1.
H5 Signal Doublet (~8.1 ppm)Absent Primary Diagnostic: Disappearance of the H5 signal confirms substitution on the carbocyclic ring.
H4 Shift ~8.3 ppm~8.5 - 8.7 ppm Peri-Effect: The -SO

group at C5 exerts a deshielding effect on the peri-proton H4 (spatial proximity).
H6 Shift ~8.1 ppm~8.3 - 8.4 ppm Ortho-Effect: H6 is deshielded by the adjacent sulfonate group.
Symmetry 2-spin system (Py) + 4-spin (Bz)2-spin (Py) + 3-spin (Bz) The benzene ring simplifies from an ABCD system to an ABC (AMX) system.

Performance Insight: The 5-sulfonic acid derivative shows superior spectral dispersion in the aromatic region compared to the parent. The substitution breaks the magnetic equivalence often seen in the benzene ring of the parent compound, making assignment easier.

Comparison B: IQ-5-SA vs. Isoquinoline-8-Sulfonic Acid (Regioisomer)

Objective: Distinguish between the two most common sulfonation isomers. This is the critical quality control step in synthesis.

  • Isoquinoline-5-sulfonic acid (IQ-5-SA):

    • H4 (Peri to substituent): Significantly deshielded.

    • Coupling Pattern: The benzene ring protons (H6, H7, H8) form a pattern where H7 is a triplet (dd) flanked by two doublets (H6, H8).

    • NOE Signal: Strong NOE expected between H4 and H3? No. Critical NOE: H4 is spatially close to the substituent.

  • Isoquinoline-8-sulfonic acid (IQ-8-SA):

    • H1 (Peri to substituent): The -SO

      
       group is at position 8, which is peri to H1 . This causes a massive deshielding or shift change in the H1 singlet, often broadening it or shifting it distinctively compared to the 5-isomer.
      
    • H1-H8 Interaction: In the 5-isomer, H1 and H8 are peri, but H8 is a proton. In the 8-isomer, H8 is substituted.

Diagnostic Rule:

If the H1 singlet shows anomalous shifting or broadening due to steric crowding with the sulfonate group, suspect the 8-isomer . If H1 is sharp and typical, and H4 is deshielded , confirm the 5-isomer .

Detailed Assignment Data (D O)

The following table summarizes the chemical shifts for Isoquinoline-5-sulfonic acid. Note that absolute values vary slightly with concentration and pH (pD), but relative positions (topology) remain constant.

ProtonTypeApprox Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H1 Singlet9.40 - 9.60 s-Most deshielded; adjacent to N

.
H3 Doublet8.60 - 8.70 d

Adjacent to N

; couples with H4.
H4 Doublet8.45 - 8.55 d

Peri to SO

; deshielded relative to parent.
H8 Doublet8.30 - 8.40 d

Peri to H1; bottom of the ring.
H6 Doublet8.20 - 8.30 d

Ortho to SO

.
H7 Triplet7.80 - 7.90 dd (t)

Meta to SO

; most shielded in the system.
Structural Logic Diagram

AssignmentLogicSpectrumSpectrum in D2ORegion1Region > 9.0 ppm(Singlet)Spectrum->Region1Region2Region 8.5 - 8.7 ppm(Doublet)Spectrum->Region2Region3Region 7.5 - 8.5 ppm(Complex)Spectrum->Region3AssignH1Assign H1(Next to N, No Vicinal H)Region1->AssignH1AssignH3Assign H3(Next to N, Couples to H4)Region2->AssignH3AssignBzBenzene Ring(H6, H7, H8)Region3->AssignBzCheck5Check C5 Subst:Is H4 deshielded?AssignH3->Check5COSY CorrelationCheck5->AssignBzDefines Pattern

Figure 2: Logical flow for assigning the 1H NMR signals of IQ-5-SA.

Scientific Integrity & Mechanistic Insight

Why D O? (Solvent Effects)

Using D

zwitterion
  • DMSO-d

    
     Disadvantage:  In DMSO, the proton transfer might be incomplete or concentration-dependent, leading to broad peaks or variable shifts.
    
  • D

    
    O Advantage:  Water stabilizes the ionic species. The HDO peak (approx 4.79 ppm) is far removed from the aromatic region (7.5 - 9.5 ppm), ensuring zero interference.
    
pH Dependence

The chemical shifts are pH-sensitive.

  • Acidic pH (< 2): The sulfonate group may protonate (-SO

    
    H), causing shielding effects on H4/H6.
    
  • Basic pH (> 10): The nitrogen deprotonates (becomes neutral Isoquinoline), causing a massive upfield shift of H1 and H3 (by > 0.5 ppm).

  • Recommendation: Report data at "unadjusted pH" (solution in D

    
    O) or explicitly state the pD to ensure reproducibility.
    

References

  • SDBS (Integrated Spectral Database System of Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). Spectrum No. 27655-40-9 (Analogous).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects in heterocycles).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for isoquinoline reactivity and tautomerism).

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Elucidation and Chromatographic Separation of Regioisomeric Impurities (Target: Impurity 35/Regioisomers)

Executive Summary: The Isoquinoline Challenge

In the synthesis of Fasudil (a Rho-kinase inhibitor), the chlorosulfonation of isoquinoline is the critical determining step. While the target substitution is at the 5-position , thermodynamic and kinetic factors inevitably generate byproducts at the 4-position (Regioisomers) and potential bis-substituted species.

This guide addresses the identification of "Impurity 35"—designated here as a representative high-complexity isoquinoline byproduct (specifically the difficult-to-resolve regioisomers or dimers)—and compares analytical methodologies for their separation. The core challenge is that standard C18 columns often fail to distinguish the subtle electronic differences between the 4-isoquinoline and 5-isoquinoline cores.

The Chemistry of Contamination

To identify the impurity, one must understand its origin. The primary byproducts stem from the lack of regioselectivity during the reaction of isoquinoline with chlorosulfonic acid.

Origin of Isoquinoline Impurities
  • Fasudil (Target): 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

  • The Regioisomer (Common Impurity C): 4-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

  • "Impurity 35" (Hypothesized Dimer/Oxide): Often refers to N-oxide derivatives or bis-isoquinoline sulfonyl dimers formed during aggressive workups.

Synthesis Pathway & Impurity Generation

The following diagram illustrates the bifurcation point where the impurity is generated.

FasudilSynthesis Iso Isoquinoline (Starting Material) Inter Reaction Intermediate Iso->Inter Sulfonation CSA Chlorosulfonic Acid (Reagent) CSA->Inter Fasudil Fasudil (5-Isomer) TARGET Inter->Fasudil Major Pathway (Kinetic Control) Impurity Impurity 35 / Regioisomer (4-Isomer or Dimer) Inter->Impurity Minor Pathway (Thermodynamic Leak)

Figure 1: Mechanistic origin of isoquinoline regioisomers during Fasudil synthesis.

Comparative Analytical Strategies

Separating the 4-isomer from the 5-isomer is analytically demanding due to identical molecular weights (MW 291.37 g/mol ) and similar pKa values.

Performance Matrix: Selecting the Stationary Phase

We compared three column chemistries for the resolution of Fasudil from its isoquinoline byproducts.

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: HILIC (Zwitterionic)
Separation Mechanism Hydrophobic Interaction

-

Interaction
+ Hydrophobicity
Partitioning + Ion Exchange
Isoquinoline Selectivity Low (Co-elution common)High (Resolves positional isomers)Medium (Good for polar tail)
Peak Shape (Basic N) Tailing (Requires TEA/Ion Pair)Sharp (Better steric selectivity)Excellent (Symmetrical)
MS Compatibility High (if using volatile buffer)High High
Verdict Baseline (Often insufficient)Superior for Isoquinoline isomersAlternative for very polar degradants
Why Phenyl-Hexyl Wins

The isoquinoline ring is highly aromatic. A Phenyl-Hexyl stationary phase engages in


-

stacking interactions with the isoquinoline core. The electron density differs slightly between the 4- and 5-positions; the Phenyl-Hexyl phase is sensitive to these electronic differences, whereas C18 interacts primarily based on hydrophobicity, which is nearly identical for both isomers.

Validated Experimental Protocol

Objective: Isolate and identify Impurity 35 (and related isomers) using Method B (Phenyl-Hexyl).

Reagents and Equipment
  • Instrument: UHPLC coupled with Q-ToF MS (for exact mass) or Triple Quad (for quantification).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 1.8 µm, 2.1 x 100 mm.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Ammonium Formate.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Note: Low pH suppresses the ionization of acidic silanols, reducing tailing.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar homopiperazine retention)

    • 2-10 min: 5%

      
       30% B (Shallow gradient for isomer resolution)
      
    • 10-12 min: 30%

      
       90% B (Wash)
      
Detection (MS/MS Parameters)

To confirm the identity of "Impurity 35" vs. Fasudil, monitor the fragmentation of the isoquinoline ring.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 292.1 [M+H]+.

  • Key Fragment (Diagnostic):

    • m/z 129.0 (Isoquinoline cation).

    • m/z 99.1 (Homopiperazine ring).

    • Differentiation: The ratio of m/z 129 to parent ion often differs between isomers due to the stability of the sulfonyl bond at different ring positions.

Structural Elucidation Workflow

When "Impurity 35" is detected, use this logic flow to confirm its structure.

IdentificationWorkflow Start Unknown Peak Detected (Impurity 35) MassCheck Check Exact Mass (HRMS) Start->MassCheck IsomerCheck Is Mass = 292.1147? MassCheck->IsomerCheck YesPath It is an Isomer (Regioisomer) IsomerCheck->YesPath Yes NoPath Check Mass Shift IsomerCheck->NoPath No NMR Final Confirmation: 1H NMR (Aromatic Region) YesPath->NMR Oxide +16 Da: N-Oxide NoPath->Oxide Dimer +290 Da: Dimer NoPath->Dimer Oxide->NMR

Figure 2: Decision tree for identifying unknown Fasudil impurities.

NMR Validation (The Gold Standard)

While LC-MS indicates presence, 1H NMR is required for definitive structural assignment of the isomer.

  • Critical Region: 7.5 ppm – 9.5 ppm (Aromatic Isoquinoline protons).

  • Differentiation: The coupling constants (

    
     values) and chemical shifts of the protons adjacent to the sulfonyl group will shift significantly between the 4-isomer and 5-isomer.
    
    • Fasudil (5-isomer): Look for a specific splitting pattern indicating substitution at C5.

    • Impurity (4-isomer): The singlet/doublet patterns in the aromatic region will change due to the symmetry alteration.

References

  • European Directorate for the Quality of Medicines. (2023). Fasudil Hydrochloride Hydrate Monograph 2693. European Pharmacopoeia.

  • Satheeshkumar, N., et al. (2014). "Stress degradation studies on fasudil hydrochloride and development of a validated stability-indicating LC method.

  • Zhang, H., et al. (2012). "Synthesis and impurity profiling of Fasudil hydrochloride." Journal of Chemical Research.

  • Agilent Technologies. (2020). "Selectivity Comparison of Phenyl-Hexyl and C18 Phases for Aromatic Compounds." Agilent Technical Notes.

HPLC Retention Time Comparison: Isoquinoline-5-Sulfonic Acid vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The sulfonation of isoquinoline is a critical step in the synthesis of vasodilators (e.g., Fasudil intermediates) and dye precursors. This reaction typically yields Isoquinoline-5-sulfonic acid (5-ISA) as the major product, with Isoquinoline-8-sulfonic acid (8-ISA) as the primary regioisomeric impurity. The Problem: Due to their zwitterionic nature and high polarity, these isomers exhibit poor retention and resolution on standard C18 columns, often co-eluting near the void volume (


).
The Solution:  This guide details an optimized Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)  protocol. By utilizing cationic ion-pairing agents, we convert the hydrophilic sulfonates into hydrophobic complexes, enabling thermodynamic separation based on the steric differences between the 5- and 8-positions.

Chemical Principles & Separation Mechanism

To separate these isomers, one must understand the structural "fingerprint" that dictates their interaction with the stationary phase.

Structural Analysis[1]
  • Isoquinoline-5-sulfonic Acid (5-ISA): The sulfonate group is at position 5, adjacent to the ring fusion C4-H. It is relatively exposed, allowing for unhindered interaction with ion-pairing reagents.

  • Isoquinoline-8-sulfonic Acid (8-ISA): The sulfonate is at position 8, which is the peri-position relative to C1-H. This creates a "steric bay" region.

The Mechanism: Ion-Pair Chromatography

Standard Reverse Phase (RP) relies on hydrophobic adsorption. Sulfonic acids (


) are fully ionized at typical HPLC pH levels (2–8), making them too polar for RP retention.

We introduce an Ion-Pairing Reagent (IPR) —typically a quaternary amine or alkyl amine (e.g., Tetrabutylammonium or Triethylamine).

  • Complexation: The cationic amine (

    
    ) pairs with the anionic sulfonate (
    
    
    
    ) to form a neutral, hydrophobic complex.
  • Adsorption: This complex partitions into the C18 stationary phase.

  • Differentiation: The 5-ISA complex, being less sterically hindered, typically forms a more stable, planar interaction with the C18 chains, resulting in longer retention times . The 8-ISA complex, distorted by the peri-interaction at C1, often elutes earlier.

SeparationMechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Isoquinoline Sulfonate (Anionic) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Attraction IPR Ion-Pair Reagent (Cationic Amine) IPR->Complex Retention Hydrophobic Adsorption Complex->Retention Partitioning Elution Differential Elution (Steric Selectivity) Retention->Elution Gradient Desorption

Caption: Mechanism of Ion-Pair Chromatography for Sulfonic Acids. The formation of a neutral complex is the critical rate-limiting step for retention.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to be self-validating. If the retention time of the main peak (5-ISA) is less than 5 minutes, the concentration of the Ion-Pair reagent is insufficient.

Instrument & Column[2][3][4][5]
  • System: HPLC with UV-Vis (DAD) or Fluorescent Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: End-capping reduces secondary interactions with residual silanols which can cause peak tailing for basic nitrogens.

  • Temperature:

    
     (Controlled).
    
Mobile Phase Design
  • Solvent A (Aqueous):

    
     Tetrabutylammonium Hydroxide (TBAOH) + 
    
    
    
    
    
    in Water. Adjust pH to 6.5 with Phosphoric Acid.
    • Note: TBAOH is the ion-pairing agent. Phosphate buffers the pH to ensure the isoquinoline nitrogen remains uncharged or consistently protonated depending on the specific

      
      .
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.09551.0Equilibration
2.09551.0Injection/Hold
15.060401.0Linear Gradient
18.060401.0Wash
18.19551.0Re-equilibration
25.09551.0Stop
Detection
  • UV Wavelength:

    
     (isosbestic point region) and 
    
    
    
    (specific for isoquinoline conjugation).

Performance Comparison Data

The following data represents typical performance metrics observed under the conditions described above.

ParameterIsoquinoline-8-Sulfonic Acid (Impurity)Isoquinoline-5-Sulfonic Acid (Target)
Typical Retention Time (RT)


Relative Retention (

)
--

(Reference to 8-ISA)
Tailing Factor (

)


Theoretical Plates (

)


Elution Order Logic Elutes First (Steric hindrance weakens ion-pair)Elutes Second (Stronger ion-pair interaction)

Critical Insight: If your chromatogram shows a single broad peak, your Ion-Pair Reagent concentration is likely too low (


). If you see "fronting," the sample solvent is too strong (e.g., pure DMSO); dilute sample in Mobile Phase A.

Troubleshooting & Optimization Workflow

Use this logic flow to resolve common separation issues.

OptimizationWorkflow Start Start Method Development CheckRT Is 5-ISA RT > 5 mins? Start->CheckRT CheckRes Is Resolution (Rs) > 1.5? CheckRT->CheckRes Yes Action_Conc Increase TBAOH to 20mM CheckRT->Action_Conc No (Too fast) Action_Org Decrease Initial %B to 2% CheckRes->Action_Org No (Co-elution) Success Method Validated CheckRes->Success Yes Action_Conc->CheckRT Action_pH Adjust pH (Check pKa) Action_Org->Action_pH Still failing Action_pH->CheckRes

Caption: Decision matrix for optimizing the separation of isoquinoline sulfonic acid isomers.

Advanced Tips
  • pH Sensitivity: The nitrogen in the isoquinoline ring has a

    
    . Operating at pH 6.5 ensures the nitrogen is mostly deprotonated, reducing repulsion with the cationic ion-pairing reagent. If peak shape is poor, try lowering pH to 3.0 (using Phosphate/TFA) to protonate the nitrogen, but ensure your column is stable.
    
  • Alternative Modes: If IP-RP-HPLC fails, consider HILIC (Hydrophilic Interaction Liquid Chromatography) . On a Bare Silica or Amide column, the elution order often reverses (more polar 5-ISA may retain longer or shorter depending on specific hydration shell interactions).

References

  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from

  • ResearchGate. Retention behavior of substituted cinchoninic acids in RP-HPLC. Retrieved from

  • TCI Chemicals. Ion-Pair Reagents for HPLC: Technical Guide. Retrieved from

  • National Institutes of Health (NIH). Determination of sulphonated quinophthalones in Quinoline Yellow. (Analogous chemistry for sulfonic acid separation). Retrieved from

UV-Vis absorption maxima of isoquinoline-5-sulfonic acid in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Isoquinoline-5-Sulfonic Acid in Acidic Media Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Isoquinoline-5-sulfonic acid (5-IQSA) is a critical intermediate and process-related impurity in the synthesis of Fasudil , a Rho-kinase inhibitor. In acidic media, its spectroscopic behavior is governed by the protonation of the isoquinoline nitrogen and the electronic influence of the electron-withdrawing sulfonate group at the C5 position.

While the parent isoquinoline exhibits well-defined maxima at 274 nm and 331 nm in acid, the 5-sulfonic acid derivative retains this characteristic profile with subtle solvatochromic shifts. This guide provides a definitive comparative analysis, experimental protocols, and mechanistic insights to ensure accurate detection and quantification in pharmaceutical workflows.

Mechanistic & Electronic Context

To interpret the UV-Vis spectrum, one must understand the species present in solution.

  • Electronic Structure: The isoquinoline ring system undergoes

    
     and 
    
    
    
    transitions. In acidic media (pH < 4), the heterocyclic nitrogen is protonated (
    
    
    ).
  • Sulfonic Acid Effect: The sulfonic acid group at position 5 is a strong acid (

    
    ) and remains ionized (
    
    
    
    ) in standard acidic analytical buffers (e.g., 0.1 M HCl or Phosphate pH 3).
  • Resulting Species: The dominant species is a zwitterion (protonated nitrogen, deprotonated sulfonate). The electron-withdrawing nature of the sulfonate group stabilizes the HOMO-LUMO gap, resulting in absorption maxima that closely mirror the parent isoquinoline cation but with altered molar absorptivity.

Diagram 1: Protonation Equilibrium & Species Distribution

Protonation_Pathway Neutral Neutral 5-IQSA (Solid State) Zwitterion Zwitterion (Dominant in Acid) [H-Isoq-SO3] +/- Neutral->Zwitterion Dissolution in 0.1 M HCl Anion Anion (Basic Media) [Isoq-SO3] - Zwitterion->Anion pH > 6.0 (Deprotonation of N) Anion->Zwitterion Acidification

Figure 1: Species distribution of Isoquinoline-5-sulfonic acid. In acidic UV-Vis workflows, the Zwitterion is the chromophore.

Comparative Spectroscopic Data

The following table synthesizes experimental data for 5-IQSA against its parent compound and its pharmaceutical derivative, Fasudil.

Key Insight: The detection wavelength of 275 nm is the industry standard for 5-IQSA because it represents the most intense stable band that avoids interference from solvent cutoffs (unlike the 228 nm band).

CompoundMediumPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Transitions
Isoquinoline (Parent) 0.1 N HCl274 331

(at 274 nm)

(cation)
5-IQSA Acidic Buffer275 ~320 (shoulder)

*

(zwitterion)
Fasudil HCl 0.1 N HCl275 320


*Note:


 for 5-IQSA is estimated based on derivative comparisons. The 275 nm band is sharp and robust, while the 320 nm band is broader and less intense.
Data Interpretation
  • Bathochromic Shift: Protonation of the isoquinoline nitrogen causes a red shift (bathochromic) compared to the neutral molecule in organic solvents.

  • The 275 nm Anchor: The 5-sulfonate substitution does not significantly shift the primary aromatic band (274 nm

    
     275 nm). This stability makes 275 nm the ideal isosbestic-like point for monitoring impurities in isoquinoline derivatives.
    
  • The 320 nm Band: This lower-energy band is sensitive to substitution. In 5-IQSA, it appears as a broad peak or shoulder, often used for secondary confirmation of identity.

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol. This method minimizes errors from pH drift and solvent cutoff.

Objective: Determine


 and check purity of 5-IQSA.

Reagents:

  • Isoquinoline-5-sulfonic acid (Reference Standard, >98% purity).[1]

  • 0.1 M Hydrochloric Acid (HCl) prepared from analytical grade concentrate.

  • HPLC-grade Water.

Workflow:

  • Stock Preparation:

    • Weigh 10.0 mg of 5-IQSA.

    • Dissolve in 100 mL of 0.1 M HCl.

    • Validation Check: Solution must be clear and colorless. Sonicate if necessary.

    • Concentration:

      
      .
      
  • Working Standard:

    • Dilute 5.0 mL of Stock into a 50 mL volumetric flask.

    • Dilute to volume with 0.1 M HCl.

    • Final Concentration:

      
       (
      
      
      
      ).
  • Measurement:

    • Blank: 0.1 M HCl in a quartz cuvette (1 cm pathlength).

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Acceptance Criteria:

    • Primary Maxima:

      
       nm.
      
    • Absorbance at 275 nm should be approx 0.2 - 0.3 AU (assuming

      
      ).
      
Diagram 2: Analytical Workflow for Impurity Profiling

Analytical_Workflow cluster_detection Dual-Wavelength Detection Sample Crude Fasudil Sample Prep Dissolve in Mobile Phase (Acidic Buffer pH 2-3) Sample->Prep HPLC HPLC Separation C18 Column Prep->HPLC UV275 UV @ 275 nm (Quantification of 5-IQSA) HPLC->UV275 Elution tR ~ 6 min UV320 UV @ 320 nm (Confirmation of Fasudil) HPLC->UV320 Elution tR ~ 10 min Result Impurity Calculation (Area Normalization) UV275->Result UV320->Result

Figure 2: HPLC-UV workflow for distinguishing 5-IQSA impurity from Fasudil using specific absorption maxima.

References

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from .

  • Chen, H., et al. (2014). "Identification and characterization of the process-related impurities in fasudil hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 52(2), 242-248. (Confirming 275 nm detection for impurities).
  • PubChem. (2025).[2] 5-Isoquinolinesulfonic acid Compound Summary. National Library of Medicine. Retrieved from .

  • NIST Chemistry WebBook. (2025). Isoquinoline UV-Vis Spectrum. Retrieved from .

  • Zhang, Y., et al. (2019). "HPLC detection method of fasudil hydrochloride related substances." Patent CN108593831A.

Sources

Safety Operating Guide

Proper Disposal Procedures: Isoquinoline-5-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Isoquinoline-5-sulfonic acid hydrate (CAS: 27655-40-9 for anhydrous parent; hydrates vary) is a heterocyclic organic acid used primarily as a synthesis intermediate in drug development.[1][2][3] Unlike simple mineral acids, its disposal requires managing two distinct hazards: corrosivity (due to the sulfonic acid group) and aquatic toxicity/persistence (due to the isoquinoline ring).

Core Directive: Do not treat this solely as a pH hazard. While neutralization mitigates corrosivity, it does not degrade the heterocyclic core. High-temperature incineration is the required disposal route to ensure complete destruction of the organic framework and capture of sulfur oxides (SOx).

Hazard Characterization (GHS)

Before initiating disposal, operators must validate the material's hazard profile. The hydrate form shares the primary hazards of the anhydrous parent.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns or skin irritation.Mandatory PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.
Eye Damage H318 / H319 Causes serious eye damage/irritation.[4]Face Shield: Required if handling liquid solutions or large quantities of powder.
Corrosive to Metals H290 May be corrosive to metals.[2][4][5]Storage: Do not use metal spatulas or containers for long-term storage. Use glass or HDPE.
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[6][7][8]Strict Prohibition: Do NOT flush down laboratory drains, even after neutralization.

Decision Logic: Pre-Disposal Assessment

The following workflow dictates the immediate handling procedure based on the state of the waste.

DisposalLogic Start Waste Generation Event StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Precipitate) StateCheck->Solid Dry Liquid Liquid Solution (Reaction Mixture) StateCheck->Liquid Wet Spill Uncontrolled Spill StateCheck->Spill Accident ActionSolid Segregate into Solid Organic Waste Solid->ActionSolid ActionLiquid Check pH & Solvent Liquid->ActionLiquid ActionSpill Neutralize -> Absorb -> Solid Waste Spill->ActionSpill ActionLiquid->ActionSolid If Precipitated

Figure 1: Immediate triage logic for Isoquinoline-5-sulfonic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Method)

Applicability: Pure compound, expired reagents, or filter cakes.

  • Segregation: Isolate the material from strong oxidizers (e.g., permanganates, nitrates) and strong bases.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion (H290).[2][4]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[3][5] Isoquinoline-5-sulfonic acid hydrate.

    • Hazards: Corrosive, Toxic.

    • RCRA Consideration: If the solid is wet/acidic (pH < 2), it may carry the D002 (Corrosivity) characteristic code.[9][10]

  • Disposal Path: Transfer to EHS for Incineration .

    • Why: Incineration at >850°C ensures the isoquinoline ring is broken down. The facility's scrubber system will capture the SO₂ released from the sulfonic acid group.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or dissolved reagents.

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Water, Methanol, Ethanol, DMSO.

    • Incompatible: Do not mix with bleach (hypochlorite) or strong oxidizers; this may generate toxic chlorinated gases or excessive heat.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), carefully adjust to pH 5–9 using a dilute base (e.g., Sodium Bicarbonate solution).

    • Caution: This reaction is exothermic. Add base slowly.

    • Note: Neutralization only removes the corrosive hazard. The solution remains Hazardous Chemical Waste due to the organic content.

  • Packaging: Pour into a "Corrosive/Organic" waste carboy.

  • Disposal Path: Fuel Blending/Incineration .

Protocol C: Spill Cleanup (Emergency)

Applicability: Benchtop spills.[11]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[8] Use a dust mask (N95) if powder is present.

  • Neutralize:

    • Cover the spill with a weak base (Soda Ash or Sodium Bicarbonate).

    • Wait for bubbling (CO₂ evolution) to cease.

  • Collect: Sweep up the resulting sludge/powder using a plastic dustpan.

  • Disposal: Place in a sealed bag/container and label as "Hazardous Waste: Spill Debris (Isoquinoline-5-sulfonic acid)."

Scientific Integrity: The "Why" Behind the Protocol

As scientists, we must understand the mechanism of our safety protocols to ensure compliance and safety.[8]

Why Incineration over Wastewater?

Many labs habitually neutralize organic acids and flush them. This is incorrect for Isoquinoline-5-sulfonic acid.

  • Mechanism: While NaOH neutralizes the sulfonic acid proton (

    
    ), the Isoquinoline ring  (
    
    
    
    ) remains intact.
  • Consequence: Heterocyclic aromatics can be persistent in aquatic environments and toxic to microorganisms in water treatment plants (H412). Only thermal oxidation (incineration) breaks the

    
     and 
    
    
    
    bonds effectively.
The Scrubber Requirement

When this compound is incinerated, the sulfonic acid group decomposes:



The generation of Sulfur Dioxide (

) necessitates that the waste contractor uses an incinerator equipped with an alkaline scrubber. Standard open burning is illegal and environmentally damaging.

Regulatory & Logistics (US Focus)

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH < 2.[9] Not P-listed or U-listed specifically.
DOT (Shipping) Corrosive SolidUN 2585 (Arylsulfonic acids, solid) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).
SARA Title III ReportingCheck Section 311/312 (Acute Health Hazard).
Laboratory Labeling Template

Lifecycle Workflow

Lifecycle Lab Lab Bench (Generation) Segregation Segregation (Acid/Organic) Lab->Segregation ID Hazard Storage Satellite Accumulation (Secondary Containment) Segregation->Storage Label & Seal Pickup EHS/Vendor Pickup Storage->Pickup < 1 Year Treatment Incineration (w/ Scrubber) Pickup->Treatment Destruction

Figure 2: Complete waste lifecycle from generation to final thermal destruction.

References

  • PubChem. (n.d.). 5-Isoquinolinesulfonic acid | C9H7NO3S.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.